molecular formula C8H12F2O2 B1273641 Butyl 2,2-difluorocyclopropanecarboxylate CAS No. 260352-79-2

Butyl 2,2-difluorocyclopropanecarboxylate

Cat. No.: B1273641
CAS No.: 260352-79-2
M. Wt: 178.18 g/mol
InChI Key: JHIWVOJDXOSYLW-UHFFFAOYSA-N
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Description

Butyl 2,2-difluorocyclopropanecarboxylate is an organic compound with the molecular formula C8H12F2O2 It is a fluorinated ester, characterized by the presence of a cyclopropane ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,2-difluorocyclopropanecarboxylate typically involves the reaction of butyl alcohol with 2,2-difluorocyclopropanecarboxylic acid. One common method includes the use of trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate as a reagent. The reaction is carried out in the presence of a catalyst such as sodium fluoride in toluene, under reflux conditions . The product is then purified by distillation under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2-difluorocyclopropanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 2,2-difluorocyclopropanecarboxylic acid.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces 2,2-difluorocyclopropanecarboxylic acid.

    Substitution: Can produce various substituted cyclopropane derivatives depending on the nucleophile used.

    Reduction: Produces butyl 2,2-difluorocyclopropanol.

Scientific Research Applications

Butyl 2,2-difluorocyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 2,2-difluorocyclopropanecarboxylate involves its interaction with various molecular targets. The fluorine atoms in the cyclopropane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The ester group can undergo hydrolysis, releasing the active 2,2-difluorocyclopropanecarboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Butyl 2,2-difluorocyclopropanecarboxylate can be compared with other fluorinated esters and cyclopropane derivatives:

    Methyl 2,2-difluorocyclopropanecarboxylate: Similar structure but with a methyl group instead of a butyl group.

    Ethyl 2,2-difluorocyclopropanecarboxylate: Similar structure but with an ethyl group instead of a butyl group.

    Propyl 2,2-difluorocyclopropanecarboxylate: Similar structure but with a propyl group instead of a butyl group.

Properties

IUPAC Name

butyl 2,2-difluorocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-2-3-4-12-7(11)6-5-8(6,9)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIWVOJDXOSYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375746
Record name Butyl 2,2-difluorocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260352-79-2
Record name Butyl 2,2-difluorocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2,2-di�uorocyclopropanecarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of Butyl 2,2-difluorocyclopropanecarboxylate described in the research paper?

A1: The research paper [] outlines a novel method for synthesizing this compound. The significance lies in the utilization of Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate as a difluorocarbene reagent. This reagent demonstrates improved yields and simplifies the reaction process compared to previous methods.

Q2: Can you elaborate on the reaction mechanism involving Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate for synthesizing this compound?

A2: While the research paper [] focuses on the successful synthesis and characterization of this compound, it doesn't delve deep into the specific reaction mechanism involving Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate. Further research and analysis would be needed to elucidate the exact mechanistic steps involved in this difluorocyclopropanation reaction.

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